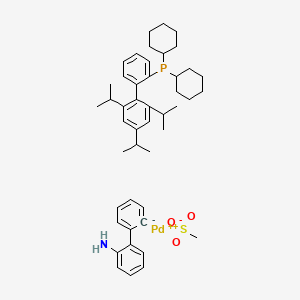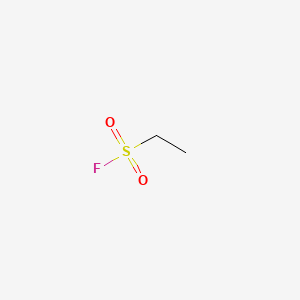
(2E)-3-(9-ethyl-9H-carbazol-3-yl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(9-ethyl-9H-carbazol-3-yl)acrylic acid is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique structural properties and have been extensively studied for their applications in various fields, including optoelectronics, pharmaceuticals, and materials science. This compound features a carbazole moiety substituted with an ethyl group and an acrylic acid group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(9-ethyl-9H-carbazol-3-yl)acrylic acid typically involves the following steps:
Starting Material: The synthesis begins with 9-ethyl-9H-carbazole.
Bromination: The carbazole is brominated at the 3-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.
Heck Reaction: The brominated carbazole undergoes a Heck reaction with acrylic acid in the presence of a palladium catalyst and a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 100-120°C).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the acrylic acid group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the carbazole moiety. Electrophilic substitution reactions can introduce various functional groups at the 3-position of the carbazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, or nitro compounds in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Alcohol derivatives.
Substitution: Functionalized carbazole derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(9-ethyl-9H-carbazol-3-yl)acrylic acid has several scientific research applications:
Optoelectronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transporting properties.
Pharmaceuticals: Carbazole derivatives, including this compound, are studied for their potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The compound is used in the synthesis of conducting polymers and other advanced materials with applications in sensors, batteries, and transistors.
Biological Research: It serves as a probe in biochemical assays and studies involving enzyme interactions and cellular processes.
Wirkmechanismus
The mechanism of action of (2E)-3-(9-ethyl-9H-carbazol-3-yl)acrylic acid depends on its specific application:
Optoelectronics: In OLEDs, the compound functions as an electron-transporting material, facilitating the movement of electrons through the device and enhancing its efficiency.
Pharmaceuticals: The compound interacts with various molecular targets, such as enzymes and receptors, to exert its therapeutic effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.
Materials Science: As a component of conducting polymers, the compound contributes to the overall conductivity and stability of the material, enabling its use in electronic devices.
Vergleich Mit ähnlichen Verbindungen
9-ethyl-9H-carbazole: The parent compound without the acrylic acid group.
3-(9-ethyl-9H-carbazol-3-yl)propanoic acid: A similar compound with a propanoic acid group instead of an acrylic acid group.
3-(9-ethyl-9H-carbazol-3-yl)acrylonitrile: A compound with an acrylonitrile group instead of an acrylic acid group.
Uniqueness:
(2E)-3-(9-ethyl-9H-carbazol-3-yl)acrylic acid: stands out due to the presence of the acrylic acid group, which imparts unique reactivity and properties. This functional group allows for additional chemical modifications and applications, particularly in the field of optoelectronics and materials science.
Eigenschaften
IUPAC Name |
(E)-3-(9-ethylcarbazol-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-2-18-15-6-4-3-5-13(15)14-11-12(7-9-16(14)18)8-10-17(19)20/h3-11H,2H2,1H3,(H,19,20)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMELYMHOSLTJEH-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=CC(=O)O)C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=C/C(=O)O)C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2432202.png)


![N-[6-(Difluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2432210.png)
![4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene hydrochloride](/img/structure/B2432211.png)

![N-(3-methoxyphenyl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide](/img/structure/B2432215.png)

![Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B2432217.png)
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2432218.png)
![2-[(4-methylphenoxy)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole](/img/structure/B2432220.png)
![4-{[(4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylic acid](/img/structure/B2432221.png)

![(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2432223.png)
